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Compound of Interest

Compound Name:
4-CHLORO-2-ETHYL-1-

NITROBENZENE

Cat. No.: B8765522

Get Quote

Executive Summary
4-Chloro-2-ethyl-1-nitrobenzene (CAS: 36680-46-3 / 2001-16-3) acts as a "privileged

scaffold" in organic synthesis due to its unique substitution pattern.[1] The molecule features a

para-chloronitro motif, which renders the chloride highly labile to nucleophilic aromatic

substitution (SNAr), while the ortho-ethyl group provides steric bulk and lipophilicity often

required for bioavailability in downstream agrochemical actives.

This guide details its physicochemical properties, industrial synthesis via regioselective

nitration, and its dual-mode reactivity profile.

Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for

the compound.
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Property Value / Description Note

IUPAC Name
4-chloro-2-ethyl-1-

nitrobenzene

CAS Registry 36680-46-3; 2001-16-3
Note: Isomer specificity is

critical in CAS searches.[1]

Molecular Formula C₈H₈ClNO₂

Molecular Weight 185.61 g/mol

Physical State
Yellow to Amber Liquid / Low-

melting Solid

Nitro group adds color; ethyl

group lowers MP relative to

methyl analogs.[1]

Boiling Point 265–270 °C (Predicted)

Extrapolated from p-

chloronitrobenzene (242°C) +

ethyl shift.[1]

Density ~1.28 g/cm³
Typical for chlorinated nitro-

aromatics.[1]

Solubility
Insoluble in water; Soluble in

DCM, EtOAc, Toluene
Lipophilic (LogP ~3.5).

Flash Point >110 °C Combustible.[1][2]

Synthetic Pathways
The primary industrial route involves the regioselective nitration of 1-chloro-3-ethylbenzene.

This reaction relies on the interplay between the directing effects of the ethyl group (activating,

ortho/para) and the chlorine atom (deactivating, ortho/para).

Mechanism: Electrophilic Aromatic Substitution
The ethyl group is the stronger activator and directs the incoming nitronium ion (NO₂⁺).[3]

Position 2 (between Et and Cl): Sterically hindered.

Position 4 (ortho to Et): Activated, but leads to the 2-nitro isomer.
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Position 6 (ortho to Et, para to Cl): Strongly activated and less hindered.[1] This yields the

target 4-chloro-2-ethyl-1-nitrobenzene.
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Figure 1: Regioselective nitration of 1-chloro-3-ethylbenzene. The ethyl group directs the nitro

group primarily to the position para to the chlorine.

Experimental Protocol (General Nitration)
Setup: Charge 1-chloro-3-ethylbenzene (1.0 eq) into a reactor. Cool to 0–5°C.

Addition: Dropwise add mixed acid (HNO₃/H₂SO₄, 1.1 eq) while maintaining internal

temperature <15°C to prevent di-nitration.

Workup: Quench onto ice water. Separate organic phase.[3][4][5] Wash with NaHCO₃ (aq) to

remove acid traces.

Purification: Fractional distillation is required to separate the target isomer from minor

regioisomers.[1]

Reactivity & Functionalization
This molecule exhibits Divergent Reactivity, allowing it to serve as a precursor for two distinct

classes of chemistry.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The nitro group at position 1 is para to the chlorine at position 4.[1] This electron-withdrawing

nitro group activates the C–Cl bond, making it susceptible to displacement by nucleophiles
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(amines, alkoxides, thiols).

Reagent: Primary/Secondary Amines, NaOMe, NaSMe.

Conditions: Mild heat (60–80°C), base (K₂CO₃).

Utility: Synthesis of complex aniline dyes or ether-linked agrochemicals.[1]

Pathway B: Nitro Reduction
Reduction of the nitro group preserves the chlorine atom, yielding 4-chloro-2-ethylaniline.

Reagent: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / HCl (Béchamp Reduction).

Conditions: 50–100°C, 5–10 bar H₂.

Utility: The resulting aniline is a key intermediate for acetamide herbicides.
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Figure 2: Divergent reactivity profile.[1] The compound can undergo chloride displacement

(SNAr) or nitro reduction.

Applications in Drug & Agrochemical Development
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Herbicides (Chloroacetanilides): The reduced derivative, 4-chloro-2-ethylaniline (CAS 30273-

39-3), is the immediate precursor to several pre-emergence herbicides. The ethyl group

provides necessary lipophilicity for soil retention and plant uptake.

Pharmaceutical Scaffolds: The 2-ethyl substituent prevents free rotation of the phenyl ring in

downstream drug targets (atropisomerism potential), a property utilized in designing kinase

inhibitors where rigid conformation increases binding selectivity.[1]

Safety & Handling (MSDS Highlights)
Signal Word:WARNING

Hazard Statements:

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

H373: May cause damage to organs (blood) through prolonged or repeated exposure

(Methemoglobinemia).

H411: Toxic to aquatic life with long-lasting effects.[1]

Handling:

Use only in a chemical fume hood.

Wear nitrile gloves and chemical safety goggles.

Emergency: In case of skin contact, wash immediately with polyethylene glycol 400, then

plenty of water.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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